![molecular formula C15H31Cl2N3O2 B2483233 1-(Azepan-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride CAS No. 1396782-33-4](/img/structure/B2483233.png)
1-(Azepan-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of chemicals known for their complex synthesis processes and multifunctional applications. Its structure suggests potential for significant biological activity, given the presence of azepan (a seven-membered heterocyclic ring containing nitrogen) and piperazine (a six-membered heterocyclic ring containing two nitrogen atoms) moieties.
Synthesis Analysis
Synthesis of compounds similar to the target molecule often involves multi-step reactions, starting from basic heterocyclic scaffolds. For example, compounds with piperazine and azepan moieties have been synthesized using click chemistry approaches and other conventional methods, indicating a complex synthesis pathway that may involve nucleophilic substitution, ring closure, and functional group transformations (Govindhan et al., 2017).
Molecular Structure Analysis
The structure of similar compounds has been characterized using techniques such as IR, NMR, MS, and single-crystal XRD analysis. These methods provide detailed insights into the molecular arrangement, confirming the presence of targeted functional groups and the overall molecular geometry. For example, the use of Hirshfeld surfaces computational method and crystallography has helped in understanding the intermolecular interactions and stability of these compounds (Govindhan et al., 2017).
Chemical Reactions and Properties
Compounds with azepan and piperazine units exhibit a range of chemical reactions, primarily due to their multiple reactive sites. These reactions include nucleophilic addition, cyclization, and electrophilic substitution. The presence of these moieties also imparts the compounds with specific chemical properties such as basicity due to the nitrogen atoms and potential for forming hydrogen bonds, which can affect their solubility and stability.
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, can be influenced by the presence of heteroatoms, which impact the compound's polarity and hydrogen-bonding capacity. Techniques like TGA and DSC are utilized to analyze the thermal stability of these compounds, providing critical information for their handling and storage (Govindhan et al., 2017).
Scientific Research Applications
Asymmetric Synthesis and Transformation
Chiral piperazine and 1,4-diazepane annulated β-lactams have been prepared through reduction and transformation processes, indicating the utility of similar compounds in the synthesis of functionalized piperazines and diazepanes with potential biological activity (Dekeukeleire et al., 2012).
Synthesis and Biological Activity
Conazole analogues, including 1,2,4-triazole derivatives containing a piperazine nucleus, have been synthesized and evaluated for antimicrobial, antioxidant, and enzyme inhibitory activities. This research demonstrates the potential of piperazine derivatives in the development of new antifungal agents (Mermer et al., 2018).
Design and Pharmacological Evaluation
Novel piperazine derivatives have been designed and evaluated for antidepressant and antianxiety activities, showcasing the therapeutic potential of piperazine-based compounds in neuropsychiatric disorders (Kumar et al., 2017).
Antibacterial, Antifungal, and Cytotoxic Activities
A series of azole-containing piperazine derivatives have been synthesized and tested for their antibacterial, antifungal, and cytotoxic activities, revealing significant in vitro efficacy against various strains and cancer cell lines (Gan et al., 2010).
properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2.2ClH/c1-14(19)12-16-8-10-17(11-9-16)13-15(20)18-6-4-2-3-5-7-18;;/h14,19H,2-13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTJZPBIXFBYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC(=O)N2CCCCCC2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.